![molecular formula C10H16O2 B13675053 1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
1-Methyl-6-oxaspiro[4.5]decan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-oxaspiro[45]decan-9-one is a chemical compound with the molecular formula C10H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Methyl-6-oxaspiro[4.5]decan-9-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form a spirocyclic intermediate. This intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-6-oxaspiro[4.5]decan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
1-Methyl-6-oxaspiro[4.5]decan-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxaspiro[4.5]decan-9-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-Methyl-6-oxaspiro[4.5]decan-9-one can be compared with other spiro compounds such as 1,6-dioxaspiro[4.5]decane and 1-oxa-9-azaspiro[5.5]undecane. These compounds share similar structural features but differ in their functional groups and biological activities. The unique spiro structure of this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-methyl-6-oxaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C10H16O2/c1-8-3-2-5-10(8)7-9(11)4-6-12-10/h8H,2-7H2,1H3 |
InChI Key |
GSNPDCAQQANTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12CC(=O)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


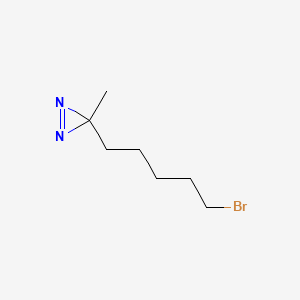
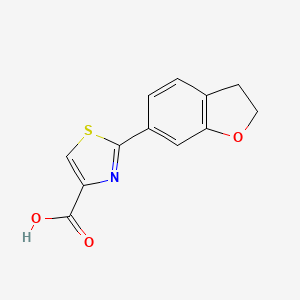
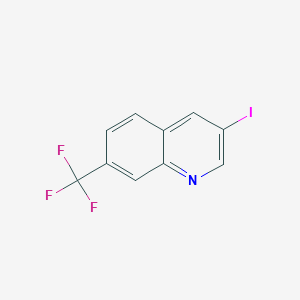
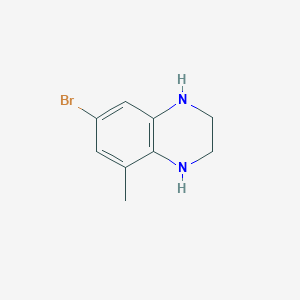




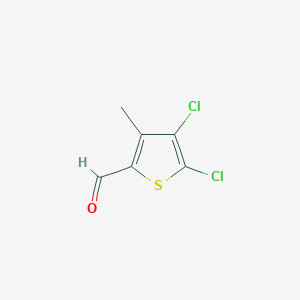
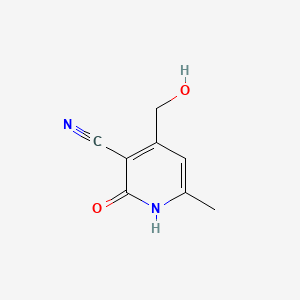
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
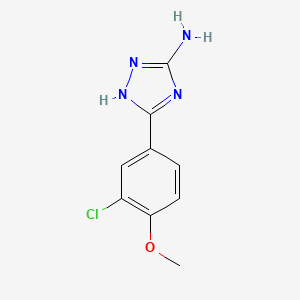
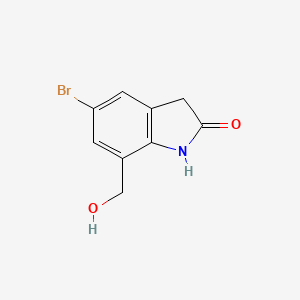
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
